Home > Products > Screening Compounds P33941 > 6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline
6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline - 3161-08-8

6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3097441
CAS Number: 3161-08-8
Molecular Formula: C16H18N2O2
Molecular Weight: 270.332
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its structure features a tetrahydroisoquinoline core substituted with methoxy groups and a pyridine moiety, which may contribute to its pharmacological properties.

Source and Classification

This compound can be classified under the broader category of isoquinoline derivatives, which are known for their diverse biological activities. The synthesis of 6,7-dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline has been documented in various studies focusing on its potential as a therapeutic agent in areas such as cancer treatment and neurological disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6,7-dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methodologies. A notable approach involves the Petasis reaction combined with the Pomeranz–Fritsch–Bobbitt cyclization. This two-step process begins with the formation of a chiral oxazinone intermediate from a chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol. Following this, the oxazinone undergoes cyclization to yield the desired tetrahydroisoquinoline derivative .

Another method includes the reduction of 6,7-dimethoxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline using various reducing agents such as sodium borohydride or hydrogen in the presence of palladium on carbon catalyst . The choice of method may depend on desired stereochemistry and yield.

Molecular Structure Analysis

Structure and Data

The molecular formula for 6,7-dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline is C_14H_16N_2O_2. Its structure consists of:

  • A tetrahydroisoquinoline core
  • Two methoxy groups located at positions 6 and 7
  • A pyridine ring at position 1

The compound's three-dimensional conformation can influence its biological activity significantly. Structural elucidation is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Reactions and Technical Details

6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions typical for tetrahydroisoquinolines. These include:

  • Reduction reactions, where it can be reduced to form less oxidized derivatives.
  • Acylation reactions, allowing for the introduction of acyl groups that may enhance pharmacological properties.

The compound's reactivity is influenced by the presence of functional groups such as methoxy and pyridine nitrogen, which can participate in electrophilic or nucleophilic attacks depending on reaction conditions .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties of 6,7-dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline include:

  • Molecular Weight: Approximately 244.29 g/mol
  • Melting Point: Specific melting points may vary based on purity but are generally reported around 100°C.

Chemical properties include solubility in organic solvents such as ethanol and dichloromethane but limited solubility in water due to its hydrophobic nature.

Applications

Scientific Uses

The applications of 6,7-dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline are primarily found in medicinal chemistry. It is being explored for:

  • Anticancer therapies, particularly targeting sigma receptors involved in tumor growth.
  • Neurological studies, where it may serve as a lead compound for developing treatments for neurodegenerative diseases .

Additionally, its derivatives have been synthesized for use as potential positron emission tomography (PET) ligands to study receptor expression in vivo .

Synthesis and Structural Elucidation

Core Scaffold Construction Strategies

Pomeranz–Fritsch–Bobbitt Cyclization for Isoquinoline Ring Formation

The Pomeranz–Fritsch–Bobbitt (PFB) cyclization remains a cornerstone for constructing the tetrahydroisoquinoline core of 6,7-dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline. This classical method involves cyclodehydration of aminoacetals derived from benzaldehyde and 2,2-diethoxyethylamine. The reaction proceeds through an iminium ion intermediate that undergoes electrophilic aromatic substitution, forming the B-ring of the isoquinoline system. Modifications by Bobbitt enabled access to 1-substituted derivatives through in situ hydrogenation of imine intermediates [2] [5].

A key advancement involves chiral auxiliaries to control stereochemistry at C1. For example, Badia et al. employed (S)-phenylglycinol-derived imines in Grignard additions, yielding enantiomerically enriched intermediates that underwent PFB cyclization to deliver (S)-laudanosine derivatives with 94% enantiomeric excess (e.e.) [5]. Similarly, morpholinone intermediates derived from the Petasis reaction were cyclized under acidic conditions (TFA/H₂O) to afford (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, demonstrating the method's versatility for introducing chiral centers [5].

Table 1: PFB Cyclization Approaches for Tetrahydroisoquinoline Synthesis

Method VariationKey IntermediateYield (%)Stereoselectivity
Classical PFBBenzylamino acetals45-65Racemic
Bobbitt ModificationN-(2,2-diethoxyethyl)amines70-85Racemic
Chiral Sulfinimine RouteN-tert-butanesulfinyl imines6288% e.e. (S)
Petasis-PFB HybridMorpholinone derivatives78>95% e.e. (R)

Petasis Reaction in Intermediate Synthesis

The Petasis reaction enables efficient assembly of chiral intermediates critical for tetrahydroisoquinoline synthesis. This multicomponent reaction couples boronic acids, amines, and carbonyl compounds to generate functionalized amines with high diastereocontrol. In one application, 3,4-dimethoxyphenylboronic acid reacted with chiral aminoacetaldehyde acetal and glyoxylic acid to yield morpholinone derivatives bearing contiguous stereocenters [2] [5].

Optimized conditions (DMF, 80°C, 12h) achieved >95% e.e. for N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, a pivotal precursor for PFB cyclization. The reaction's tolerance for diverse boronic acids (e.g., pyridin-3-ylboronic acid) facilitates introduction of the C1-pyridinyl substituent in later stages. This method circumvents racemization issues encountered in traditional reductive amination routes [5] [7].

Pictet–Spengler Condensation Variants for Stereochemical Control

Pictet–Spengler condensation between phenethylamines and aldehydes provides an alternative route to the tetrahydroisoquinoline scaffold. For 6,7-dimethoxy variants, dopamine derivatives react with pyridine-3-carbaldehyde under Brønsted or Lewis acid catalysis (e.g., TFA, ZnCl₂). Stereochemical control remains challenging due to facile epimerization at C1, but recent advances mitigate this:

  • Aqueous micellar conditions: SDS surfactant enables stereoselective cyclization (d.r. >10:1) at ambient temperature [7]
  • Chiral phosphoric acids: TRIP catalysts promote enantioselective variants (up to 90% e.e.) for N-acylated phenethylamines
  • Microwave assistance: Accelerates cyclization (30 min vs. 24h) and suppresses racemization [7]

Notably, 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one was synthesized via Pictet–Spengler followed by ketone installation, demonstrating the method's adaptability for complex hybrids [8].

Stereoselective Synthesis Methodologies

Diastereoselective Approaches Using Chiral Auxiliaries

Chiral auxiliaries enable precise stereocontrol in tetrahydroisoquinoline synthesis. Prominent strategies include:

  • Evans oxazolidinones: Auxiliary-controlled aldol reactions establish C1 stereocenters before cyclization, achieving d.r. >20:1 [2]
  • (R)-Phenylglycinol derivatives: Form chiral oxazinone intermediates that direct stereochemistry during PFB cyclization (94% d.e.) [5]
  • Sulfinimine chemistry: N-tert-butanesulfinyl imines undergo diastereoselective addition with o-toluamide anions (d.r. 15:1), later cyclized to (S)-O-methylbharatamine [5]

Enders' SAMP/RAMP hydrazones exemplify auxiliary efficiency: Laterally lithiated toluamides add to chiral hydrazones (d.e. ≥96%), and subsequent cyclization delivers tetrahydropalmatine in 98% e.e. [5]. The auxiliary is cleaved via N-N bond hydrogenolysis without racemization, crucial for pharmaceuticals requiring single enantiomers.

Catalytic Asymmetric Synthesis for Enantiopure Derivatives

Catalytic methods provide atom-economical access to enantiopure tetrahydroisoquinolines:

  • Organocatalysis: Cinchona alkaloid-derived thioureas catalyze Pictet–Spengler reactions of tryptamines (88% e.e.), adaptable to 6,7-dimethoxyphenethylamines [7]
  • Transition metal complexes: Ru-(S)-BINAP hydrogenations reduce enamide intermediates to 1-substituted derivatives with 95% e.e.
  • Asymmetric allylation: Pd-catalyzed decarboxylative allylation installs C1-allyl groups with 93% e.e. for neuroactive derivatives [7]

Notably, catalytic asymmetric transfer hydrogenation (ATH) using TsDPEN-Ru complexes achieves >99% e.e. for 6,7-dimethoxy-3,4-dihydroisoquinoline precursors. This method underpins syntheses of σ receptor ligands where stereochemistry dictates P-gp versus σ₂ activity profiles [2] [7].

Table 2: Catalytic Asymmetric Methods for Tetrahydroisoquinoline Synthesis

Catalyst SystemReaction Typee.e. (%)Key Product
Ru-(S)-BINAPEnamide hydrogenation95(R)-6,7-Dimethoxy-1-aryl-THIQ
Cinchona-thioureaPictet–Spengler88(S)-1-Carbomethoxy-THIQ
TsDPEN-Ru (ATH)Imine reduction>99(S)-6,7-Dimethoxy-N-CH₃-THIQ
Pd-SegphosDecarboxylative allylation93(R)-1-Allyl-6,7-dimethoxy-THIQ

Chemoenzymatic Kinetic Resolution of Racemic Precursors

Racemic tetrahydroisoquinoline carboxylic acids undergo enzymatic resolution for enantiopure access:

  • D-Amino acid oxidase (DAAO): Fusarium solani DAAO selectively oxidizes the (R)-enantiomer of ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, leaving (S)-ester with >99% e.e. [2] [5]
  • Lipases: Candida antarctica lipase B (CAL-B) resolves N-acetyl derivatives via enantioselective hydrolysis (E >200), yielding (S)-acids with 98% e.e. [5]
  • Ketoreductases: KRED-110 reduces 1-acyltetrahydroisoquinolines to chiral alcohols (d.r. >99:1) for σ ligand synthesis [2]

Fülöp's chemoenzymatic process combines kinetic resolution with in situ racemization, achieving deracemization of 1-carboxylic acid derivatives in 85% yield and 99% e.e. This approach is scalable for producing gram quantities of enantiopure intermediates for drug discovery [5].

Properties

CAS Number

3161-08-8

Product Name

6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6,7-dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C16H18N2O2

Molecular Weight

270.332

InChI

InChI=1S/C16H18N2O2/c1-19-14-8-11-5-7-18-16(12-4-3-6-17-10-12)13(11)9-15(14)20-2/h3-4,6,8-10,16,18H,5,7H2,1-2H3

InChI Key

WUIKWQZWQDKESL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CN=CC=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.